molecular formula C21H20N4O2 B2699531 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034346-66-0

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2699531
CAS No.: 2034346-66-0
M. Wt: 360.417
InChI Key: DPGMQVZMBXQNES-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a naphthalen-1-ylmethyl group and a substituted ethyl chain bearing furan and pyrazole moieties. The compound’s structure combines aromatic and heterocyclic components, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-21(22-14-17-8-3-7-16-6-1-2-9-18(16)17)23-15-19(20-10-4-13-27-20)25-12-5-11-24-25/h1-13,19H,14-15H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGMQVZMBXQNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that combines a furan ring, a pyrazole ring, and a naphthalenemethyl moiety. This unique structure suggests potential biological activities that are of interest in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C17H18N4O Molecular Formula \text{C}_{17}\text{H}_{18}\text{N}_4\text{O}\quad \text{ Molecular Formula }

This compound features:

  • A furan ring, which is known for its reactivity and biological significance.
  • A pyrazole ring, associated with various pharmacological activities including anti-inflammatory and anti-cancer properties.
  • A naphthalenemethyl group, which may enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways.
  • Anti-inflammatory effects : Compounds containing furan and pyrazole rings often demonstrate the ability to reduce inflammation markers.
  • Antimicrobial properties : Some derivatives have been reported to possess significant antibacterial and antifungal activities.

The biological activity of this compound is likely mediated through interactions with specific biological targets. The furan and pyrazole rings may facilitate binding to enzymes or receptors involved in disease pathways. For example, the compound could potentially inhibit kinases or modulate receptor activity, leading to therapeutic effects.

Antitumor Activity

A study demonstrated that pyrazole derivatives can effectively inhibit the proliferation of cancer cell lines such as prostate cancer cells. The mechanism involves the inhibition of androgen receptor (AR) signaling, which is critical in prostate cancer progression. This suggests that similar compounds may exhibit comparable antitumor effects due to their structural characteristics .

Anti-inflammatory Effects

Research has shown that certain pyrazole derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action is crucial in diseases characterized by chronic inflammation, such as arthritis and various autoimmune disorders .

Antimicrobial Properties

Compounds with furan and pyrazole moieties have been evaluated for their antimicrobial activity against a range of pathogens. For instance, studies indicate that some synthesized pyrazoles exhibit notable antifungal activity against species like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Case Studies

  • Antitumor Efficacy : In vitro studies on pyrazole derivatives revealed significant inhibition of cell growth in prostate cancer models, with IC50 values indicating potency comparable to established chemotherapeutics .
  • Anti-inflammatory Mechanism : A specific derivative showed a reduction in TNF-alpha levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : In assays against Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated MIC values significantly lower than traditional antibiotics, suggesting utility in combating resistant strains .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1-(2-(furan-2-yl)ethyl)-3-(phenyl)ureaLacks pyrazoleModerate antitumor
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(phenyl)ureaLacks furanStrong anti-inflammatory
1-(2-(furan-2-yl)-3-methylureaLacks pyrazoleMild antimicrobial

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds with similar structures. The presence of furan and pyrazole moieties is particularly significant in enhancing antibacterial efficacy.

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Mode of Action
This compoundEscherichia coli32 µg/mLBactericidal
Salmonella typhi16 µg/mLBactericidal
Staphylococcus aureus64 µg/mLBacteriostatic
Bacillus subtilis>128 µg/mLNo inhibition

The data indicates that this compound exhibits strong bactericidal effects against various strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Research indicates that derivatives containing furan and pyrazole can effectively inhibit fungal growth.

Table 2: Antifungal Activity Against Common Fungal Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
Aspergillus niger64 µg/mL

These findings support the potential development of antifungal agents based on this compound's structure.

Anticancer Activity

Preliminary investigations have revealed that this compound may possess significant anticancer properties. Studies have assessed its cytotoxic effects on various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)10 µM
SK-MEL-2 (Skin Cancer)15 µM
SK-OV-3 (Ovarian Cancer)20 µM

The IC50 values suggest that the compound effectively inhibits cancer cell proliferation, indicating its potential as a lead compound for anticancer drug development.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with furan and pyrazole rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Comparison with Similar Compounds

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a, from )

  • Structure : Contains a pyrazole ring substituted with phenyl and methyl groups, linked to a urea group via a methylene bridge.
  • Key Differences : The absence of furan and naphthalene groups reduces hydrophobicity compared to the target compound. The ethyl group may enhance solubility in polar solvents .

1-Naphthalen-1-yl-3-(2-oxopyrrolidin-1-yl)urea (N12, from )

  • Structure: Urea linked to naphthalene and pyrrolidinone groups.
  • Synthesis: Reacted naphthyl isocyanate with pyrrolidinone derivatives in DMF under reflux (80% yield).

1-Naphthalen-1-yl-3-(thiazol-2-yl)urea (from )

  • Structure : Urea connected to naphthalene and thiazole groups.
  • Key Differences : Thiazole’s sulfur atom enhances electronic polarizability, possibly affecting binding affinity in biological systems compared to the furan-pyrazole system .

Compounds with Furan and Naphthalene Groups

1-(1-Hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one (3, from )

  • Structure : Chalcone derivative with hydroxyl-naphthalene and furan substituents.
  • Key Differences : The α,β-unsaturated ketone system contrasts with the urea linkage, leading to distinct reactivity (e.g., Michael addition vs. hydrogen-bonding interactions) .

(E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one (from )

  • Structure: Enone system connecting naphthalene and pyrazole groups.
  • Crystallographic Data : Torsion angles (N2-N1-C1-C2 = 147.2°, C7-N1-C1-C6 = 115.1°) indicate a planar conformation, which may differ from the urea-based target compound’s flexibility .

Key Research Findings

Structural Flexibility: The target compound’s furan-pyrazole ethyl chain may introduce steric hindrance, reducing crystallinity compared to planar enone systems (e.g., ) .

Hydrophobicity : The naphthalen-1-ylmethyl group likely increases lipophilicity compared to phenyl or ethyl substituents, affecting solubility and membrane permeability .

Q & A

Q. Critical Parameters :

  • Temperature control during exothermic steps (e.g., formylation).
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.

Basic: How is the molecular structure validated experimentally?

Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., C–C bonds with mean deviation ≤0.005 Å) and confirms stereochemistry. SHELX programs (SHELXL/SHELXS) are widely used for refinement .
  • Spectroscopy :
    • IR : Peaks at ~1746 cm⁻¹ (urea C=O stretch) and ~1527 cm⁻¹ (pyrazole C=N) .
    • NMR : Distinct signals for naphthalene protons (δ 7.2–8.5 ppm) and furan/pyrazole moieties (δ 6.0–7.0 ppm) .

Data Validation : Cross-referencing experimental SC-XRD data (e.g., R factor ≤0.060) with density functional theory (DFT) calculations ensures structural accuracy .

Basic: What are the thermal stability and decomposition profiles?

Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • Melting Point : ~140–142°C (with decomposition) .
  • Decomposition Onset : ~250°C under N₂, indicating moderate thermal stability suitable for room-temperature storage.

Q. Key Observations :

  • Sharp endothermic peaks in DSC correlate with crystalline phase transitions.
  • Residual mass (~5% at 600°C) suggests inorganic byproducts from urea/pyrazole degradation.

Advanced: How can researchers evaluate its pharmacological activity?

Answer:
In vitro receptor binding assays are critical:

  • σ1 Receptor Antagonism : Competitive binding assays using [³H]-labeled ligands (e.g., (+)-Pentazocine) in guinea pig brain homogenates. Selectivity over σ2 receptors is assessed via IC₅₀ ratios (e.g., σ1/σ2 >100-fold) .
  • Functional Assays : Capsaicin-induced neurogenic pain models in mice (ED₅₀ <10 mg/kg) to confirm antinociceptive activity .

Q. Table 1: Key Spectroscopic Data

TechniqueObservationsReference
IR1746 cm⁻¹ (urea C=O), 1527 cm⁻¹ (C=N)
¹H NMRδ 7.8–8.5 ppm (naphthalene), δ 6.2–6.9 ppm (furan)

Q. Table 2: Pharmacological Profiling

Assay TypeModel/ResultReference
σ1 BindingIC₅₀ = 8.2 nM (guinea pig)
Neuropathic PainED₅₀ = 7.5 mg/kg (mouse capsaicin model)

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